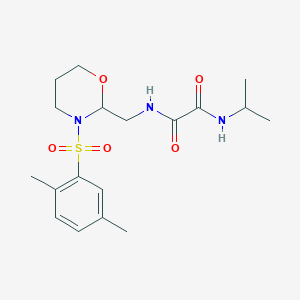
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C18H27N3O5S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article explores the compound's biological activity, including its cytotoxic effects on various cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C18H27N3O5S
- Molecular Weight : 397.49 g/mol
- Structural Features :
- Sulfone group derived from 2,5-dimethylphenyl
- 1,3-Oxazinan ring
- Oxalamide moiety
These structural components may contribute to the compound's stability and reactivity, influencing its biological interactions.
Cytotoxicity and Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects across several cancer cell lines. The following table summarizes the cytotoxic activity observed in various studies:
| Cell Line | Type of Cancer | Cytotoxicity Observed |
|---|---|---|
| A549 | Human lung adenocarcinoma | Significant |
| MCF-7 | Human breast adenocarcinoma | Significant |
| HT-29 | Human colorectal adenocarcinoma | Significant |
| C6 | Rat brain glioma | Moderate |
The cytotoxic effects were primarily assessed using the MTT assay, which measures cell viability based on metabolic activity. In these assays, the compound showed a dose-dependent response, indicating its potential as an anticancer agent.
The precise mechanisms by which this compound exerts its anticancer effects are still under investigation. Preliminary findings suggest that the compound may induce apoptosis (programmed cell death) in cancer cells through several pathways:
- Inhibition of DNA Synthesis : Studies have shown that the compound can inhibit DNA synthesis in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : Flow cytometric analysis indicated that treated cells exhibited characteristics of apoptosis, such as chromatin condensation and membrane blebbing.
- Modulation of Signal Transduction Pathways : The presence of functional groups in the compound may allow it to interact with specific enzymes or receptors involved in cell growth and survival.
Case Studies
A notable case study involved testing this compound against a panel of cancer cell lines (A549, MCF-7, HT-29). The study aimed to evaluate both cytotoxicity and selectivity towards cancerous cells compared to normal fibroblast cells (NIH3T3). Results indicated that:
- The compound demonstrated significantly higher cytotoxicity against cancer cells than normal cells.
- The selectivity index (SI), defined as the ratio of IC50 values (the concentration required to inhibit cell growth by 50%) between cancerous and normal cells, was greater than 5 for most tested lines.
Eigenschaften
IUPAC Name |
N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-12(2)20-18(23)17(22)19-11-16-21(8-5-9-26-16)27(24,25)15-10-13(3)6-7-14(15)4/h6-7,10,12,16H,5,8-9,11H2,1-4H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZCLCXSTDYFIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














